

# LC-MS/MS protocol for Kevetrin quantification using internal standards

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## Compound of Interest

Compound Name: *Kevetrin*  
*(hydrochloride)-13C2,15N3*

Cat. No.: *B12411804*

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Application Note: High-Throughput LC-MS/MS Quantification of Kevetrin (Thioureidopropionamidine) in Biological Matrices Using Stable Isotope-Labeled Internal Standards

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.

Application Area: Bioanalysis, Pharmacokinetics (PK), and Oncology Drug Development.

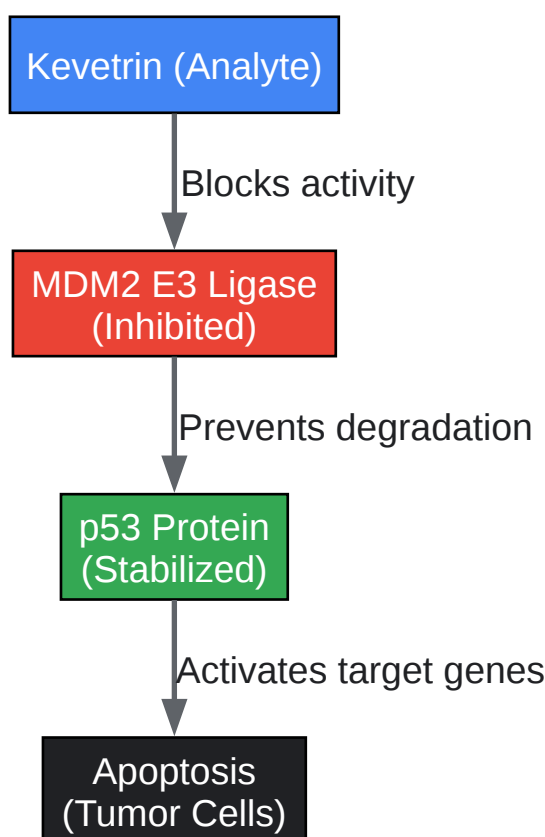
## Introduction & Scientific Rationale

Kevetrin (thioureidopropionamidine hydrochloride) is a potent, water-soluble small molecule that functions as a p53 activator, demonstrating significant efficacy in inducing apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells[1]. Mechanistically, Kevetrin blocks the E3 ligase activity of MDM2, preventing the proteasomal degradation of p53 and stabilizing this critical tumor suppressor protein[2].

As Kevetrin progresses through clinical evaluation, rigorous pharmacokinetic (PK) profiling is mandatory. However, the molecule presents a severe analytical challenge: with a molecular weight of 143.21 g/mol (free base) and a highly polar thiourea/amidine structure[3], Kevetrin exhibits virtually no retention on traditional C18 reversed-phase columns. Early elution in the

void volume leads to catastrophic ion suppression from endogenous plasma salts and phospholipids.

To establish a self-validating, highly trustworthy quantitative system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Kevetrin-[13C2, 15N3] Hydrochloride[4]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any matrix-induced ionization enhancement or suppression affects both molecules equally, ensuring the Analyte/IS peak area ratio remains flawlessly consistent.



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Kevetrin Mechanism of Action: p53 Activation Pathway.

## Materials and Reagents

- Analyte: Kevetrin Hydrochloride (CAS: 66592-89-0), >98% purity[1].
- Internal Standard: Kevetrin-[13C2, 15N3] Hydrochloride, >98% isotopic purity[4].

- Biological Matrix: Blank human or murine plasma (K2EDTA anticoagulant).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Formate.

## Experimental Protocol: Step-by-Step Methodology

### Preparation of Stock and Working Solutions

- Primary Stocks: Dissolve Kevetrin HCl and Kevetrin-[13C2, 15N3] HCl independently in 50% Methanol/Water to achieve a concentration of 1.0 mg/mL.
  - Expert Insight (Causality): The use of 50% MeOH ensures complete dissolution of the polar salt while preventing adsorptive losses on hydrophobic glass surfaces, which is common for amidine-containing compounds.
- Working Solutions: Dilute the Kevetrin stock serially with 50% MeOH to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL. Prepare a single SIL-IS working solution at 50 ng/mL.

### Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize laboratory throughput while maintaining high recovery for polar analytes.

- Aliquot 50  $\mu$ L of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the SIL-IS working solution (50 ng/mL). Vortex briefly for 10 seconds to ensure equilibration.
- Add 200  $\mu$ L of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
  - Expert Insight (Causality): Acidified ACN disrupts protein binding and ensures the basic amidine group of Kevetrin remains fully protonated, preventing it from co-precipitating with plasma proteins and maximizing extraction recovery.
- Vortex vigorously for 2 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 150 µL of the clear supernatant to an autosampler vial.



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Self-Validating LC-MS/MS Analytical Workflow for Kevetrin.

## Chromatographic Conditions (HILIC)

Because Kevetrin's extreme polarity results in a logP well below zero, HILIC is utilized. HILIC retains Kevetrin through partitioning into an aqueous layer on the silica surface, ensuring it elutes in a "clean" chromatographic window away from void-volume phospholipids.

- Analytical Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm) or equivalent.
- Column Temperature: 40°C.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.

Table 1: HILIC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Mechanistic Rationale
0.0	5	95	High organic fraction promotes initial retention of polar Kevetrin.
1.0	5	95	Isocratic hold to elute hydrophobic matrix components early.
4.0	40	60	Aqueous ramp to elute the highly polar Kevetrin.
5.0	40	60	Column wash to remove residual polar lipids.
5.1	5	95	Return to initial conditions.
7.0	5	95	Re-equilibration of the aqueous layer on the stationary phase.

## Mass Spectrometry Conditions

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or equivalent).
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Capillary Voltage: 4.5 kV.
- Source Temperature: 500°C.

Table 2: Representative MRM Transitions

Compound	Precursor Ion [M+H] <sup>+</sup> (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Kevetrin	144.1	60.1	45	25
Kevetrin-[ <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N <sub>3</sub> ]	149.1	63.1	45	25

(Note: Transitions represent the protonated free base<sup>[3]</sup> and a primary thiourea-derived fragment. Exact voltages require optimization per specific instrument).

## Method Validation & Data Presentation

A self-validating protocol must demonstrate that the SIL-IS successfully normalizes matrix variations. In HILIC, slight variations in sample injection solvent composition or matrix salts can shift retention times or alter droplet desolvation in the ESI source. Because Kevetrin-[<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N<sub>3</sub>] undergoes the exact same shifts, the Area Ratio (Analyte/IS) remains insulated from these physical perturbations.

The following metrics represent typical validation criteria according to FDA/EMA bioanalytical guidelines.

Table 3: Method Validation Summary

Validation Parameter	Acceptance Criteria	Typical Method Performance
Linearity	$R^2 > 0.99$ (1 - 1000 ng/mL)	$R^2 = 0.998$ (1/x <sup>2</sup> weighting)
Intra-day Precision	$CV \leq 15\%$ ( $\leq 20\%$ at LLOQ)	3.2% - 7.5%
Inter-day Accuracy	85% - 115% of nominal	92.4% - 106.1%
Extraction Recovery	Consistent across QC levels	88% (Analyte), 87% (SIL-IS)
Matrix Effect (IS Normalized)	IS-normalized MF: 0.85 - 1.15	0.98 (Demonstrates complete correction)

## References

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